molecular formula C12H14O3 B15359661 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde

4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde

Cat. No.: B15359661
M. Wt: 206.24 g/mol
InChI Key: WLHHFRFSYMMEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is a complex organic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features a methoxy group and a carbaldehyde group at specific positions on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,2-dimethyl-3H-benzofuran derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, often under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the aldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the aldehyde group can yield carboxylic acids.

  • Reduction: The reduction of the aldehyde group can produce alcohols.

  • Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

4-Methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is similar to other benzofuran derivatives, but its unique structural features, such as the methoxy group and the carbaldehyde group, distinguish it from other compounds in the family. Some similar compounds include:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

  • 5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

  • 2,2-Dimethyl-3H-benzofuran-7-carboxylic acid

These compounds share the benzofuran core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C12H14O3/c1-12(2)6-9-10(14-3)5-4-8(7-13)11(9)15-12/h4-5,7H,6H2,1-3H3

InChI Key

WLHHFRFSYMMEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2O1)C=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.